N,N-Dimethyl-N'-phenylsulfamide chemical properties and structure
N,N-Dimethyl-N'-phenylsulfamide chemical properties and structure
An In-depth Technical Guide on N,N-Dimethyl-N'-phenylsulfamide: Chemical Properties and Structure
Introduction
N,N-Dimethyl-N'-phenylsulfamide is a chemical compound belonging to the class of sulfamides.[1][2] It is primarily recognized as a metabolite of the fungicide dichlofluanid, and its presence in environmental samples is often indicative of the degradation of this agrochemical.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for its synthesis and analysis, tailored for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure
N,N-Dimethyl-N'-phenylsulfamide consists of a sulfamide core structure where one nitrogen atom is bonded to a phenyl group, and the other nitrogen atom is disubstituted with two methyl groups.[1][2] The central sulfur atom is double-bonded to two oxygen atoms.
Caption: 2D Chemical Structure of N,N-Dimethyl-N'-phenylsulfamide.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-Dimethyl-N'-phenylsulfamide is presented in the table below. These properties have been compiled from various chemical databases.
| Property | Value | Reference |
| IUPAC Name | (dimethylsulfamoylamino)benzene | [2][3] |
| CAS Number | 4710-17-2 | [1][3] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 200.26 g/mol | [2][3] |
| Melting Point | 83-84 °C | [1] |
| Density (Predicted) | 1.303 ± 0.06 g/cm³ | [1] |
| XLogP3 | 0.9 | [1][2] |
| Topological Polar Surface Area | 57.8 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Experimental Protocols
General Synthesis
While specific, detailed synthesis protocols for N,N-Dimethyl-N'-phenylsulfamide are not extensively published, a general and common strategy for preparing N-aryl sulfamides involves the reaction of a substituted aniline with a sulfamoyl chloride.[3] In this case, the synthesis would proceed via the reaction of aniline with N,N-dimethylsulfamoyl chloride.
Caption: General synthetic workflow for N,N-Dimethyl-N'-phenylsulfamide.
Methodology Outline:
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Aniline is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane, which can also act as a base to neutralize the HCl byproduct.
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The solution is cooled in an ice bath.
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N,N-dimethylsulfamoyl chloride is added dropwise to the cooled solution with stirring.
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The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or LC-MS).
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The reaction mixture is then worked up, which may involve washing with dilute acid and brine, followed by drying of the organic layer.
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The crude product is purified, typically by recrystallization or column chromatography, to yield pure N,N-Dimethyl-N'-phenylsulfamide.
Analytical Methods
The analysis and quantification of N,N-Dimethyl-N'-phenylsulfamide, particularly in environmental samples, can be achieved using chromatographic techniques coupled with mass spectrometry. A robust method for the determination of the related compound N,N-dimethylsulfamide (DMS) in water has been developed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and a similar approach would be applicable here.[4]
UPLC-MS/MS Analysis Protocol Outline:
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Sample Preparation: For aqueous samples, the primary step involves the addition of a suitable internal standard to compensate for matrix effects.[4]
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Chromatography: Separation is performed on a UPLC system, typically with a C18 reversed-phase column.[2] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is used.
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Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2] Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For N,N-Dimethyl-N'-phenylsulfamide, the precursor ion would be [M+H]⁺ with m/z 201.0692.[2]
Biological Role and Significance
The primary documented role of N,N-Dimethyl-N'-phenylsulfamide is as a transformation product and metabolite of the fungicide dichlofluanid.[1][2] Consequently, its detection in environmental matrices such as soil and water serves as a biomarker for the degradation of the parent pesticide.[3] There is limited evidence in the available scientific literature to suggest that this compound is widely used as a model for studying sulfamide chemistry or that it possesses significant intrinsic biological activity that has been explored for drug development purposes.[3]
References
- 1. echemi.com [echemi.com]
- 2. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethyl-N'-phenylsulfamide | 4710-17-2 | Benchchem [benchchem.com]
- 4. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
